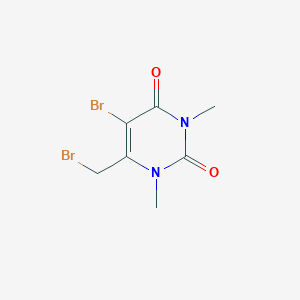

5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

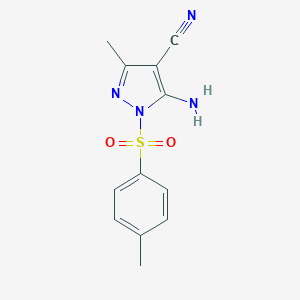

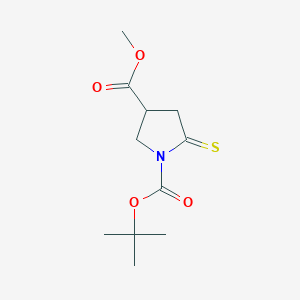

“5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains bromine and methyl groups attached to the ring .

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Chemistry

Pyrimidine cores, such as those found in 5H-pyrano[2,3-d]pyrimidine scaffolds, are pivotal in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for synthesizing pyrimidine derivatives, underscoring their versatility in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Regioselectivity in Bromination

Studies on the bromination of unsymmetrical dimethylpyridines, which share structural similarities with the compound , shed light on the regioselectivity and mechanisms of bromination, important for understanding the chemical behavior and potential modifications of pyrimidine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).

Biomass-Derived Chemicals

The broader field of using biomass-derived platform chemicals in organic synthesis, including the conversion of carbohydrates to value-added chemicals, suggests a potential avenue for the utilization of pyrimidine derivatives in sustainable chemical synthesis. Such research indicates the compound's potential applicability in generating environmentally friendly and renewable chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).

Anti-Inflammatory and Anti-Cancer Applications

Pyrimidine derivatives are noted for their pharmacological effects, including anti-inflammatory and anticancer activities. These compounds inhibit various inflammatory mediators and have been identified as potential leads for developing new therapeutic agents with minimal toxicity. This area of research demonstrates the therapeutic potential of pyrimidine derivatives in treating inflammation and cancer (Rashid et al., 2021).

Medicinal Perspectives on Alzheimer's Disease

The pyrimidine scaffold is investigated for its potential as an anti-Alzheimer's agent, indicating its significance in synthesizing drugs that can manage or rehabilitate neurological disorders. This highlights the compound's potential application in developing therapeutics for complex diseases such as Alzheimer's (Das et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O2/c1-10-4(3-8)5(9)6(12)11(2)7(10)13/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAHBPISIPSWJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(biphenyl-4-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B488033.png)

![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde](/img/structure/B488207.png)

![Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488374.png)

![[1-(5-Chlorothien-2-yl)cyclohexyl]methylamine](/img/structure/B488400.png)

![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)